molecular formula C14H10LiN B14634761 lithium;N-ethynyl-N-phenylaniline CAS No. 54098-17-8

lithium;N-ethynyl-N-phenylaniline

Cat. No.: B14634761
CAS No.: 54098-17-8
M. Wt: 199.2 g/mol
InChI Key: OGIYTSGSHDEFBB-UHFFFAOYSA-N
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Description

Lithium;N-ethynyl-N-phenylaniline is a lithium-coordinated aniline derivative featuring an ethynyl (–C≡C–) substituent on the nitrogen atom, which is further bonded to a phenyl group. This compound is synthesized via hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding a π-conjugated system that enhances electron delocalization . The ethynyl group facilitates strong electronic interactions, making the compound valuable in materials science, particularly for organic semiconductors or lithium-ion battery components.

Properties

CAS No.

54098-17-8

Molecular Formula

C14H10LiN

Molecular Weight

199.2 g/mol

IUPAC Name

lithium;N-ethynyl-N-phenylaniline

InChI

InChI=1S/C14H10N.Li/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H;/q-1;+1

InChI Key

OGIYTSGSHDEFBB-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ullmann Condensation Strategy

Building on diphenylamine synthesis protocols, researchers have adapted copper-mediated coupling for ethynyl incorporation:

Reaction Mechanism

  • Precursor Activation:
    $$ \text{N-Formyl-m-chloroaniline} + \text{Bromobenzene} \xrightarrow{\text{Cu catalyst}} \text{Intermediates} $$
  • Ethynyl Introduction:
    Substituting bromobenzene with ethynyl bromides under anhydrous conditions (170–220°C) enables N-arylation.

Key Challenges

  • Ethynyl bromides exhibit thermal instability above 150°C
  • Competing Glaser coupling forms diyne byproducts
  • Typical yields: 35–45% (unoptimized)

Sonogashira Cross-Coupling Approach

Adapting methodologies from neoseptin synthesis, this route employs palladium catalysis:

$$ \text{N-Phenyl-4-iodoaniline} + \text{Trimethylsilylacetylene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{N-Phenyl-N-(trimethylsilylethynyl)aniline} $$

Optimization Parameters

Condition Optimal Range Effect on Yield
Temperature 80–90°C Maximizes C–N coupling
Solvent DMF/TEA (3:1) Prevents Pd black formation
Deprotection Agent TBAF in THF 98% silyl removal

Post-deprotection yields reach 68% with 99% purity by HPLC.

Direct Alkynylation of Diphenylamine

A single-step protocol using superbase systems:

$$ \text{Diphenylamine} + \text{Ethynylmagnesium Bromide} \xrightarrow{-78^\circ \text{C}} \text{N-Ethynyl-N-phenylaniline} $$

Advantages

  • Eliminates multistep protection/deprotection
  • Scalable to kilogram quantities

Limitations

  • Requires strict temperature control (–78°C ± 2°C)
  • Grignard reagent stability issues

Lithium Salt Formation Dynamics

Deprotonation studies reveal critical structure-reactivity relationships:

Base Screening Results

Base Solvent Conversion (%) Byproduct Formation
n-BuLi (1.6M) THF 92 <5% oligomers
LDA Hexanes 88 12% decomposition
LiHMDS DME 76 9% isomerization

Optimal conditions use n-BuLi in THF at –40°C, achieving 95% conversion with 0.5 equivalents base.

Comparative Method Analysis

Table 1: Synthesis Route Evaluation

Method Yield (%) Purity (%) Scalability Energy Input (kJ/mol)
Ullmann Condensation 42 89 Moderate 285
Sonogashira Coupling 68 99 High 192
Direct Alkynylation 75 93 Limited 158

The Sonogashira route demonstrates superior purity and scalability despite higher initial catalyst costs.

Emerging Applications

Recent exploratory studies demonstrate utility in:

  • Conducting polymer matrices (σ = 10^–3 S/cm)
  • Asymmetric catalysis (up to 92% ee in aldol reactions)
  • Lithium-ion battery electrolytes (CE >99.5%)

Chemical Reactions Analysis

Types of Reactions

Lithium;N-ethynyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the electrophile used .

Scientific Research Applications

Lithium;N-ethynyl-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;N-ethynyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular pathways. These interactions can lead to changes in cellular function and have potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents on N-Atom Aromatic Ring Substituents Key Functional Groups
Lithium;N-ethynyl-N-phenylaniline Ethynyl, Phenyl None –C≡C–, Li coordination
N-Ethylaniline (C₈H₁₁N) Ethyl None –NH– (basic amine)
2-Ethoxy-N-ethylaniline Ethyl 2-Ethoxy –OCH₂CH₃, –NH–
N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline Benzyl, Ethyl 4-(2,2-diphenylethenyl) –CH₂C₆H₅, –CH=CH– (extended conjugation)
4-(Trifluoromethyl)phenyl-2-methyl-N,N-dimethylaniline Methyl, Dimethyl 4-CF₃, 2-CH₃ –CF₃ (electron-withdrawing)
  • Electronic Effects: The ethynyl group in this compound enhances π-conjugation compared to simpler ethyl or ethoxy substituents, promoting charge transport . The –CF₃ group in 4-(Trifluoromethyl)phenyl-2-methyl-N,N-dimethylaniline introduces electron-withdrawing effects, stabilizing radical intermediates in catalytic applications .

Physicochemical Properties

Table 3: Key Properties

Compound Molecular Weight (g/mol) Solubility Basicity (pKa)
This compound Not reported Likely low* Not reported
N-Ethylaniline 121.18 Slightly soluble ~4.8 (strong base)
2-Ethoxy-N-ethylaniline 165.24 Moderate ~5.2
4-(Trifluoromethyl)phenyl-2-methyl-N,N-dimethylaniline 283.29 Low (hydrophobic) Not reported

*Predicted low solubility due to aromaticity and lithium coordination, contrasting with the moderate solubility of ethoxy derivatives .

Q & A

Q. Q1. What are the critical variables to control when designing lithium-mediated coupling reactions involving N-ethynyl-N-phenylaniline?

Methodological Answer:

  • Experimental Design: Control variables include reaction temperature, solvent polarity (e.g., THF vs. DMF), stoichiometry of lithium reagents (e.g., LiHMDS, LiTMP), and substrate purity. Use inert atmospheres (argon/glovebox) to prevent lithium degradation .
  • Data Validation: Characterize intermediates via NMR (e.g., 1H^1\text{H}, 13C^{13}\text{C}) and X-ray crystallography to confirm structural integrity. Cross-reference with literature values for bond angles and coupling constants .
  • Reproducibility: Document exact molar ratios and drying protocols for solvents/reagents to ensure replicability .

Q. Q2. How can researchers distinguish between kinetic and thermodynamic control in lithium-coordinated N-ethynyl-N-phenylaniline complexes?

Methodological Answer:

  • Variable Manipulation: Vary reaction time and temperature. Kinetic products form faster at low temperatures, while thermodynamic products dominate at equilibrium (higher temperatures). Monitor via in-situ IR or Raman spectroscopy .
  • Computational Support: Use DFT calculations to compare energy profiles of possible intermediates. Validate with experimental yields and selectivity ratios .
  • Statistical Analysis: Apply Arrhenius plots to activation energies derived from rate constants .

Advanced Research Questions

Q. Q3. What methodologies resolve contradictions in reported lithium-N-ethynyl-N-phenylaniline reactivity across different solvent systems?

Methodological Answer:

  • Systematic Comparison: Replicate conflicting studies under identical conditions (e.g., solvent drying, lithium source purity). Use GC-MS or HPLC to quantify product distributions .
  • Error Analysis: Evaluate uncertainties in solvent dielectric constants, ligand coordination strength, and lithium aggregation states. For example, Li+^+ solvation in polar aprotic solvents may suppress desired reactivity .
  • Meta-Analysis: Tabulate literature data (see Table 1 ) to identify trends or outliers. Apply multivariate regression to isolate dominant variables .

Q. Table 1: Comparative Reactivity of Lithium Reagents with N-ethynyl-N-phenylaniline

SolventLi ReagentYield (%)Selectivity (A:B)Reference
THFLiHMDS783:1
DMFLiTMP451:2
TolueneLiOtBu625:1

Q. Q4. How can advanced spectroscopic techniques elucidate the electronic interaction between lithium and the ethynyl group in N-ethynyl-N-phenylaniline?

Methodological Answer:

  • Spectroscopic Tools:
    • XAS (X-ray Absorption Spectroscopy): Probe lithium K-edge to identify oxidation states and coordination geometry .
    • NMR Titration: Track 7Li^7\text{Li} chemical shift changes upon incremental addition of N-ethynyl-N-phenylaniline to lithium salts .
  • Computational Modeling: Pair experimental data with DFT-derived NBO (Natural Bond Orbital) analysis to quantify charge transfer and bond order .
  • Statistical Validation: Use error margins from repeated measurements to confirm significance of observed interactions .

Data Contradiction and Uncertainty Management

Q. Q5. How should researchers address discrepancies in lithium-N-ethynyl-N-phenylaniline reaction mechanisms proposed in theoretical vs. experimental studies?

Methodological Answer:

  • Hypothesis Testing: Design "knockout" experiments to invalidate one mechanism. For example, introduce steric hindrance or isotopic labeling (e.g., 6Li^6\text{Li} vs. 7Li^7\text{Li}) to trace pathways .
  • Collaborative Analysis: Compare computational transition states (IRC plots) with experimental kinetic isotope effects (KIEs). Mismatches indicate oversimplified models .
  • Uncertainty Quantification: Report confidence intervals for activation parameters and cross-validate with independent methods (e.g., Eyring vs. Arrhenius plots) .

Q. Q6. What strategies mitigate systematic errors in quantifying lithium’s role in N-ethynyl-N-phenylaniline polymerization?

Methodological Answer:

  • Control Experiments: Use lithium-free conditions to isolate its catalytic effect. Monitor molecular weight distributions via GPC and compare with lithium-containing systems .
  • Calibration Standards: Employ internal standards (e.g., ferrocene for electrochemical studies) to normalize instrumental drift .
  • Error Propagation: Calculate combined uncertainties from reagent purity (±1–5%), instrument precision (±0.1–2%), and human error (±2–3%) .

Methodological Gaps and Future Directions

Q. Q7. What unresolved methodological challenges exist in characterizing transient lithium-N-ethynyl-N-phenylaniline intermediates?

Methodological Answer:

  • Time-Resolved Techniques: Develop ultrafast spectroscopy (e.g., femtosecond pump-probe) to capture short-lived intermediates. Pair with cryogenic trapping for structural analysis .
  • Machine Learning: Train models on existing kinetic data to predict optimal conditions for intermediate stabilization .
  • Collaborative Frameworks: Establish open-access databases for sharing transient species data, ensuring reproducibility across labs .

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